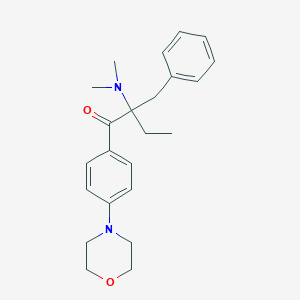
2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone
Cat. No. B048418
Key on ui cas rn:
119313-12-1
M. Wt: 366.5 g/mol
InChI Key: UHFFVFAKEGKNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06191182B1
Procedure details


In a 2.5 1 sulfonation flask, 900 ml of a solution (1 mol) of 2-dimethylamino-1 -(4-morpholino-phenyl)butan-1 -one according to b) above are heated again to 50° C. 179.7 g (1.05 mol) of benzyl bromide are then added dropwise over 20 minutes. The mixture is stirred for 3 to 4 hours at 50° C. until the thin layer chromatogram shows that there is no educt left. The temperature is raised to 60° C. and then 80 g (2 mol) of sodium hydroxide powder are added in increments over 45 minutes. The mixture is then stirred for another 1 to 2 hours at 50° C. until the thin layer chromatogram shows that there is no educt left. The reaction mixture is charged with 150 ml of water and stirred. The water phase is separated and the organic phase is concentrated on a vacuum rotary evaporator. 378.3 g of the yellowish crude product of 2-benzyl-2-dimethylamino-1 -(4-morpholinophenyl)butan-1 -one having a melting point from 102° C. to 110° C. remain in the flask. The crude product is dissolved hot in 600 ml of ethanol, cooled, crystallised, filtered and then washed with cold ethanol. The crystals are dried. They melt at 114° C. to 115° C., and gas chromatogram as well as thin layer chromatogram show them to be pure. The yield is 299.0 g of 2-benzyl-2-dimethylamino-1-(4-morpholinophenyl)butan-1-one. A further 22.4 g of pure product can be isolated from the mother liquor. The 1H-NMR spectrum of the pure product corresponds to that of the indicated structure.
[Compound]
Name
solution
Quantity
900 mL
Type
reactant
Reaction Step One

Name
2-dimethylamino-1 -(4-morpholino-phenyl)butan-1 -one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:20])[CH:3]([CH2:18][CH3:19])[C:4]([C:6]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[CH:8][CH:7]=1)=[O:5].[CH2:21](Br)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[OH-].[Na+]>O>[CH2:21]([C:3]([N:2]([CH3:20])[CH3:1])([CH2:18][CH3:19])[C:4]([C:6]1[CH:7]=[CH:8][C:9]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[CH:10][CH:11]=1)=[O:5])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:2.3|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
900 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
2-dimethylamino-1 -(4-morpholino-phenyl)butan-1 -one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(C(=O)C1=CC=C(C=C1)N1CCOCC1)CC)C
|
Step Two
|
Name
|
|
|
Quantity
|
179.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Step Three
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 3 to 4 hours at 50° C. until the thin layer chromatogram
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature is raised to 60° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is then stirred for another 1 to 2 hours at 50° C. until the thin layer chromatogram
|
|
Duration
|
1.5 (± 0.5) h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The water phase is separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic phase is concentrated on a vacuum rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
from 102° C. to 110° C.
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude product is dissolved hot in 600 ml of ethanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallised
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals are dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
melt at 114° C. to 115° C.
|
Outcomes


Product
Details
Reaction Time |
3.5 (± 0.5) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)C1=CC=C(C=C1)N1CCOCC1)(CC)N(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
